

Tofogliflozin's High Selectivity for SGLT2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TOFOGLIFLOZIN	
Cat. No.:	B8069257	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **tofogliflozin**'s selectivity for the sodium-glucose cotransporter 2 (SGLT2) over its isoform, SGLT1. **Tofogliflozin** is a potent and highly selective SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[3][4] The high degree of selectivity for SGLT2 is a critical attribute, minimizing off-target effects associated with SGLT1 inhibition and contributing to its safety and efficacy profile.

Quantitative Analysis of Selectivity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The selectivity of an inhibitor for SGLT2 over SGLT1 is determined by the ratio of its IC50 or Ki value for SGLT1 to that for SGLT2. **Tofogliflozin** exhibits one of the highest selectivity ratios among the class of SGLT2 inhibitors.



Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity Ratio (SGLT1/SGLT2)
Tofogliflozin	2.9[5][6]	8444[5][6]	~2911[7]
Dapagliflozin	1.1 (EC50)	1390	~1200[5][8]
Canagliflozin	2.2 - 4.4	910	~260 - 413[5][6][8]
Empagliflozin	3.1	>930	>300[5]
Ipragliflozin	7.4	1880	~254[5]
Ertugliflozin	0.877	>877	>1000[5]
Sotagliflozin	1.8	36	~20 (Dual Inhibitor)[6] [9]

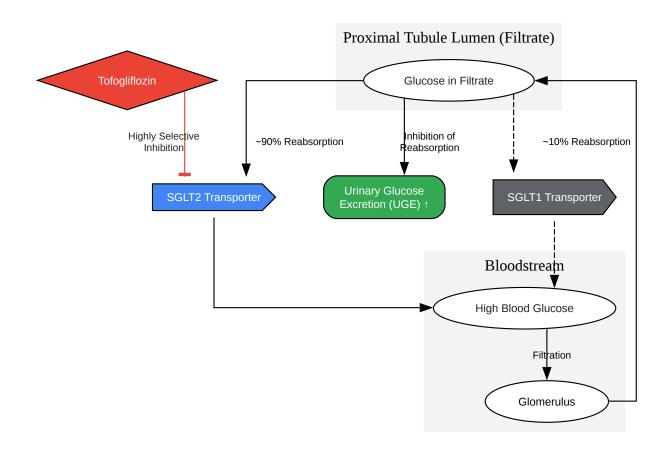
Note: IC50/EC50 values can vary based on experimental conditions and assay types. The data presented is a synthesis from multiple sources for comparative purposes.

Mechanism of Action and Physiological Implications

SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into circulation, primarily in the S1 segment of the proximal convoluted tubule.[10] SGLT1, in contrast, is responsible for the remaining 10% of renal glucose reabsorption and is also the primary glucose transporter in the small intestine.

By potently and selectively inhibiting SGLT2, **tofogliflozin** reduces the renal threshold for glucose excretion, leading to glucosuria and lower plasma glucose levels in an insulin-independent manner.[1][3] The high selectivity for SGLT2 is thought to confer a lower risk of hypoglycemia compared to dual SGLT1/SGLT2 inhibitors, as SGLT1's role in glucose reabsorption becomes more significant under lower glycemic conditions.[11][12]





Click to download full resolution via product page

Mechanism of **Tofogliflozin**'s selective SGLT2 inhibition in the renal proximal tubule.

Experimental Protocols for Determining Selectivity

The IC50 values and selectivity of SGLT inhibitors like **tofogliflozin** are determined through robust in vitro assays. A common method involves using a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). The protocol measures the inhibition of transporter activity by assessing the uptake of a labeled glucose analog.

Cell-Based Radioactive Glucose Analog Uptake Assay

This protocol provides a representative method for quantifying SGLT-mediated glucose uptake.



1. Cell Culture and Seeding:

- Culture HEK293 cells stably expressing either hSGLT1 or hSGLT2 in appropriate media (e.g., DMEM supplemented with 10% FBS).
- Seed the cells into 96-well microplates at a suitable density and allow them to grow to confluency.

2. Compound Preparation:

- Prepare stock solutions of tofogliflozin and other test compounds in dimethyl sulfoxide (DMSO).
- Create serial dilutions of the compounds in a sodium-containing uptake buffer to achieve a
 range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%)
 to avoid cytotoxicity.

3. Uptake Assay:

- Wash the confluent cell monolayers with a sodium-free buffer to remove residual media.
- Pre-incubate the cells with the diluted test compounds or vehicle control (for total uptake) in a sodium-containing buffer for 15-30 minutes at 37°C. Include a non-specific uptake control by using a sodium-free buffer or a high concentration of a non-labeled sugar like D-glucose.
 [13]
- Initiate the uptake reaction by adding a sodium-containing buffer that includes the test compound and a radiolabeled, non-metabolizable glucose analog, such as [¹⁴C]α-methyl-Dglucopyranoside ([¹⁴C]AMG).[14]
- Incubate for a predetermined linear uptake period (e.g., 10-60 minutes) at 37°C.[13][14]

4. Termination and Lysis:

- Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells multiple times with an ice-cold, sodium-free buffer to remove extracellular radioligand.
- Lyse the cells using a suitable lysis buffer.



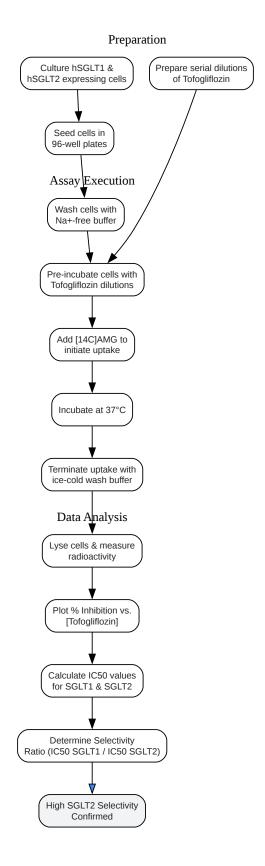




5. Measurement and Data Analysis:

- Transfer the cell lysates to a scintillation plate, add a scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
- Calculate the SGLT-specific uptake by subtracting the non-specific uptake from the total uptake.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using nonlinear regression analysis.[13]
- Calculate the selectivity ratio by dividing the IC50 for hSGLT1 by the IC50 for hSGLT2.





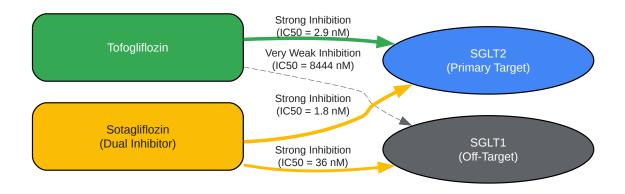
Click to download full resolution via product page

Workflow for an in vitro assay to determine SGLT inhibitor selectivity.



Visualizing Tofogliflozin's Selectivity Spectrum

The concept of selectivity is crucial in drug development. A highly selective drug minimizes interactions with unintended targets. In the context of SGLT inhibitors, high selectivity for SGLT2 is desirable to isolate the therapeutic effect to renal glucose reabsorption.



Click to download full resolution via product page

Logical relationship of inhibitor selectivity for SGLT transporters.

Conclusion

Tofogliflozin is distinguished within its class by an exceptionally high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2900-fold.[7] This specificity, confirmed through rigorous in vitro assays, ensures that its therapeutic action is precisely targeted to the primary mediator of renal glucose reabsorption.[15][16] This high degree of selectivity is a key pharmacological feature, contributing to its efficacy in glycemic control while minimizing the potential for off-target effects related to SGLT1 inhibition in other tissues. This technical profile underscores the importance of selectivity in the design and development of advanced therapeutic agents for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. uaclinical.com [uaclinical.com]
- 2. Tofogliflozin: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tofogliflozin Hydrate? [synapse.patsnap.com]
- 4. A Pharmacokinetic/Pharmacodynamic Drug-Drug Interaction Study of Tofogliflozin (a New SGLT2 Inhibitor) and Selected Anti-Type 2 Diabetes Mellitus Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Switching From Another Sodium-Glucose Cotransporter 2 Inhibitor to Tofogliflozin on Nocturia in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 inhibitor Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Selective SGLT2 inhibition by tofogliflozin reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structural selectivity of human SGLT inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tofogliflozin's High Selectivity for SGLT2: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069257#tofogliflozin-selectivity-for-sglt2-over-sglt1]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com